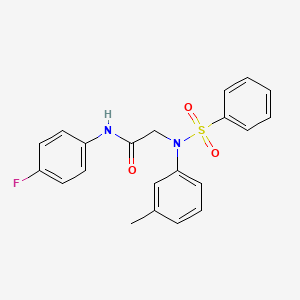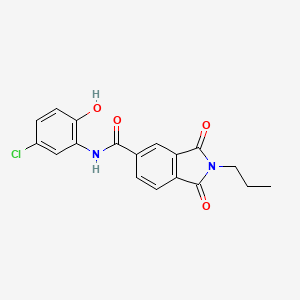![molecular formula C19H19BrN2O2 B3515225 5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B3515225.png)
5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide
Overview
Description
5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom, an ethoxy group, and an indole moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, including the formation of the indole moiety and the introduction of the bromine and ethoxy groups. One common synthetic route involves the following steps:
Chemical Reactions Analysis
5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind to various receptors and enzymes, modulating their activity . The bromine and ethoxy groups may also contribute to the compound’s overall biological activity by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide can be compared with other indole derivatives, such as:
5-bromo-2-methoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
5-chloro-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-2-24-18-8-7-14(20)11-16(18)19(23)21-10-9-13-12-22-17-6-4-3-5-15(13)17/h3-8,11-12,22H,2,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFOILZTXDFLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one](/img/structure/B3515166.png)
![[3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B3515174.png)
![2-[(4-bromophenyl)thio]-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B3515176.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3515179.png)

![2-methyl-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B3515191.png)
![2-(4-chloro-5-{[(4-methoxybenzyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B3515199.png)
![2-[4-Chloro-2-methyl-5-(thiophen-2-ylmethylsulfamoyl)phenoxy]acetamide](/img/structure/B3515202.png)
![1-[2-(4-Methylphenyl)indolizin-3-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B3515209.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide](/img/structure/B3515211.png)
![Methyl 2-{[(3-chlorophenyl)carbamothioyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3515224.png)

![5-(3-methoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3515243.png)
![N-[({3-[(2-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B3515245.png)
